molecular formula C15H11F4N3O2 B2898508 3-Fluoro-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine CAS No. 2415469-31-5

3-Fluoro-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine

Cat. No.: B2898508
CAS No.: 2415469-31-5
M. Wt: 341.266
InChI Key: CRIVFRNFSQQIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluoropyridine Intermediate: The initial step involves the fluorination of pyridine to obtain 5-fluoropyridine.

    Coupling Reaction: The 5-fluoropyridine is then coupled with 2-(trifluoromethyl)pyridine through a nucleophilic substitution reaction.

    Azetidine Ring Formation: The coupled product undergoes cyclization to form the azetidine ring.

    Methanone Introduction: Finally, the methanone group is introduced through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Fluoro-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: The compound may be used in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The fluorinated pyridine rings and azetidine moiety allow it to bind to enzymes or receptors with high affinity, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoropyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanol
  • (5-Fluoropyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]amine
  • (5-Fluoropyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]carboxylic acid

Uniqueness

What sets 3-Fluoro-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine apart from similar compounds is its specific combination of fluorinated pyridine rings and the azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4N3O2/c16-10-3-9(5-20-6-10)14(23)22-7-12(8-22)24-11-1-2-21-13(4-11)15(17,18)19/h1-6,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIVFRNFSQQIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)F)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.